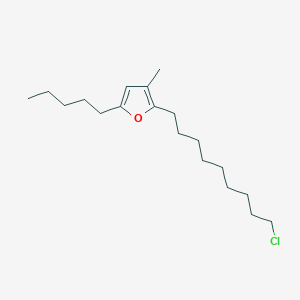

2-(9-Chlorononyl)-3-methyl-5-pentylfuran

Description

2-(9-Chlorononyl)-3-methyl-5-pentylfuran is a synthetic furan derivative characterized by a chlorinated alkyl side chain (9-chlorononyl) and a methyl-substituted pentyl group at the 3- and 5-positions of the furan ring, respectively. Current hypotheses about its properties are inferred from structurally related chlorinated aromatic and heterocyclic compounds.

Properties

CAS No. |

88646-91-7 |

|---|---|

Molecular Formula |

C19H33ClO |

Molecular Weight |

312.9 g/mol |

IUPAC Name |

2-(9-chlorononyl)-3-methyl-5-pentylfuran |

InChI |

InChI=1S/C19H33ClO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |

InChI Key |

NTKKYSYZZHDWNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the alkylation of a furan derivative with a chlorononyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(9-Chlorononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chlorononyl group can be reduced to a nonyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the chlorononyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorononyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of halogenated furans. Key structural analogs include:

Key Observations :

- Chlorine Position and Chain Length: The 9-chlorononyl chain in the target compound introduces a long aliphatic chlorine substituent, contrasting with shorter or aromatic chlorine groups in analogs. This may enhance lipid solubility and sustained release in biological systems but could also increase toxicity risks .

Antifungal Activity Trends

While direct data on 2-(9-Chlorononyl)-3-methyl-5-pentylfuran is lacking, highlights that chlorinated phenoxy-acetyl hydrazides (e.g., 6a–f) exhibit strong antifungal activity against strains like Candida albicans and Aspergillus niger. The chloro substituent in these compounds correlates with enhanced efficacy, suggesting that the chlorononyl group in the furan derivative may similarly improve activity . However, furan rings generally show lower inherent antifungal potency compared to hydrazides, emphasizing the need for structural optimization .

Physicochemical Properties

- LogP and Solubility: The long alkyl chains (9-chlorononyl and pentyl) predict high hydrophobicity (LogP > 6), which may limit aqueous solubility but improve penetration into lipid-rich microbial membranes.

- Stability : Chlorinated aliphatic chains are prone to oxidative degradation, unlike stable aromatic chlorine groups in analogs like 2-(4-chlorophenyl)furans.

Biological Activity

2-(9-Chlorononyl)-3-methyl-5-pentylfuran (CAS Number: 88646-91-7) is a furan derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a chlorinated nonyl group and a pentylfuran moiety, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 312.918 g/mol |

| LogP | 6.8327 |

| PSA | 13.14 Ų |

The compound's lipophilicity, indicated by its LogP value, suggests it may interact significantly with biological membranes, potentially influencing its biological activity.

Antimicrobial Properties

Research into the antimicrobial properties of furan derivatives has shown varying degrees of effectiveness against bacterial pathogens. In a study assessing various furan-based compounds, including this compound, it was found that certain structural modifications could enhance antibacterial activity. The turbidity-MTT assay demonstrated that compounds with longer alkyl chains exhibited improved inhibition against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds similar to this compound have been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Results indicated that furan derivatives possess notable radical scavenging abilities, suggesting potential health benefits in oxidative stress-related conditions .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety of chemical compounds. A recent interlaboratory study focused on the analysis of alkylfurans, including potential genotoxicity assessments, indicated that while some furan derivatives raised concerns regarding safety, others did not exhibit significant genotoxic effects . This highlights the importance of thorough toxicological evaluation for compounds like this compound.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various furan derivatives demonstrated that this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Antioxidant Potential : In a controlled experiment assessing the antioxidant capacity of various furan derivatives, this compound showed a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.